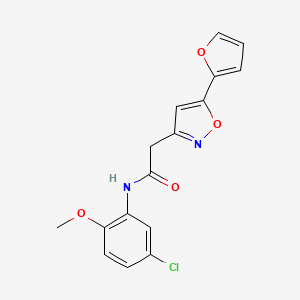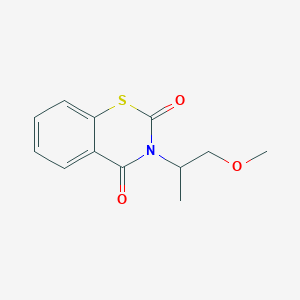
Methyl-5-(4-(Trifluormethoxy)phenyl)thiophen-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate” is a chemical compound . It has potential applications in diverse scientific domains . The compound’s distinctive chemical structure, incorporating a trifluoromethyl group linked to a thiophene ring, contributes to enhanced solubility in organic solvents .
Molecular Structure Analysis
The molecular structure of this compound incorporates a trifluoromethyl group linked to a thiophene ring . This distinctive structure contributes to its enhanced solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophen-basierte Analoga, wie die hier vorliegende Verbindung, sind für eine wachsende Zahl von Wissenschaftlern als potenziell biologisch aktive Verbindungen von Interesse . Sie spielen für Medizinalchemiker eine wichtige Rolle bei der Verbesserung fortschrittlicher Verbindungen mit einer Vielzahl biologischer Wirkungen . Thiophenderivate weisen viele pharmakologische Eigenschaften wie Antikrebs-, entzündungshemmende, antimikrobielle, antihypertensive und anti-atherosklerotische Eigenschaften auf .
Industrielle Chemie
Thiophenderivate werden in der industriellen Chemie und Materialwissenschaft als Korrosionsinhibitoren eingesetzt . Dies deutet darauf hin, dass „Methyl-5-(4-(Trifluormethoxy)phenyl)thiophen-2-carboxylat“ möglicherweise in ähnlichen Anwendungen eingesetzt werden könnte.
Organische Halbleiter
Thiophen-vermittelte Moleküle spielen eine prominente Rolle bei der Weiterentwicklung organischer Halbleiter . Dies könnte eine mögliche Anwendung für „this compound“ sein.
Organische Feldeffekttransistoren (OFETs)
Thiophenderivate werden bei der Herstellung von organischen Feldeffekttransistoren (OFETs) verwendet . Dies deutet darauf hin, dass „this compound“ bei der Entwicklung dieser Geräte verwendet werden könnte.
Organische Leuchtdioden (OLEDs)
Thiophenderivate werden auch bei der Herstellung von organischen Leuchtdioden (OLEDs) verwendet . Dies könnte eine weitere mögliche Anwendung für „this compound“ sein.
Photochrome Reaktivität
Ein neues unsymmetrisches photochromes Diarylethen, das ein Thiophenderivat enthält, wurde synthetisiert und seine photochrome Reaktivität untersucht . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Synthese photochromer Verbindungen verwendet werden könnte.
Beschichtungsanwendungen
Die anodischen Schichten wurden potentiostatisch auf Glassubstrate aufgetragen . Dies deutet darauf hin, dass „this compound“ möglicherweise in Beschichtungsanwendungen verwendet werden könnte.
Therapeutische Bedeutung
Thiophen und seine substituierten Derivate zeigen interessante Anwendungen auf dem Gebiet der medizinischen Chemie . Sie haben sich als wirksame Medikamente in der gegenwärtigen jeweiligen Krankheitslage erwiesen . Sie sind bemerkenswert wirksame Verbindungen sowohl in Bezug auf ihre biologischen als auch physiologischen Funktionen, wie z. B. entzündungshemmend, antipsychotisch, antiarrhythmisch, angstlösend, antifungal, antioxidativ, östrogenrezeptormodulatorisch, antimitotisch, antimikrobiell, kinasehemmend und antikanker . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung neuer therapeutischer Medikamente verwendet werden könnte.
Wirkmechanismus
Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate acts as a catalyst in many organic reactions, promoting the formation of new bonds between molecules. It is also used as a reagent in the synthesis of organic compounds, where it acts as a nucleophile, attacking electrophilic centers in other molecules. In addition, Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate can be used as a ligand to bind transition metals, allowing them to catalyze reactions.
Biochemical and Physiological Effects
Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate has been studied for its potential use as an anti-cancer drug. Studies have shown that Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate has the ability to inhibit the growth of cancer cells in vitro, as well as to induce apoptosis in cancer cells. Additionally, Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate has been shown to inhibit the growth of bacteria and fungi, and to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate is a versatile compound that can be used in a variety of laboratory experiments. It is relatively stable, and can be stored for long periods of time without significant degradation. Additionally, it is non-toxic and has a low cost, making it an ideal reagent for laboratory experiments. However, it is important to note that Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate is a relatively new compound and is not yet widely used in research, so there is limited information available on its properties and applications.
Zukünftige Richtungen
Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate has the potential to be used in a variety of applications, including the synthesis of pharmaceutical drugs, organic semiconductors, and catalysts for fuel cells. Additionally, further research is needed to understand the mechanism of action of Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate and its potential use as an anti-cancer drug. Additionally, more research is needed to understand the biochemical and physiological effects of Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate, as well as its potential applications in other fields. Finally, more research is needed to understand the advantages and limitations of using Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate in laboratory experiments.
Synthesemethoden
Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate can be synthesized through a sequence of reactions involving the reaction of 4-(trifluoromethoxy)benzaldehyde with thiophene-2-carboxylic acid in ethanol. The reaction is carried out in the presence of a base such as sodium hydroxide, followed by a catalytic hydrogenation to form Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate. The reaction is carried out at room temperature, and the yield of the reaction is typically high, ranging from 80% to 90%.
Eigenschaften
IUPAC Name |
methyl 5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O3S/c1-18-12(17)11-7-6-10(20-11)8-2-4-9(5-3-8)19-13(14,15)16/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKHAPAXGSGYKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B2385388.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-ethoxybenzamide](/img/structure/B2385392.png)
![3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2385393.png)
![6-ethyl 3-methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2385394.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2385395.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2385398.png)
![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2385399.png)
![N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2385400.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-methylbenzo[d]thiazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2385401.png)

![3-(Benzenesulfonyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]propanamide](/img/structure/B2385408.png)
